3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde
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Overview
Description
3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde is a heterocyclic organic compound that features a bromine atom, a methyl group, and an aldehyde group attached to an oxazole ring
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzylic halides, typically interact with various biological targets via sn1 or sn2 pathways .
Mode of Action
It’s known that 1° benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Similar compounds have been shown to participate in various reactions, including free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
Similar compounds have been shown to participate in various reactions, leading to changes at the molecular and cellular levels .
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of similar compounds .
Biochemical Analysis
Biochemical Properties
Similar compounds have been shown to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the compound and the biomolecules it interacts with.
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde typically involves the bromination of 5-methyl-1,2-oxazole-4-carbaldehyde. This can be achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., ethanol).
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Substitution: Formation of 3-substituted-5-methyl-1,2-oxazole-4-carbaldehyde derivatives.
Oxidation: Formation of 3-bromo-5-methyl-1,2-oxazole-4-carboxylic acid.
Reduction: Formation of 3-bromo-5-methyl-1,2-oxazole-4-methanol.
Scientific Research Applications
3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of novel materials with specific properties, such as polymers and catalysts.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-methyl-1,2-oxazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
3-Bromo-5-methyl-1,2-oxazole-4-methanol: Similar structure but with a primary alcohol group instead of an aldehyde group.
5-Methyl-1,2-oxazole-4-carbaldehyde: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Uniqueness
3-Bromo-5-methyl-1,2-oxazole-4-carbaldehyde is unique due to the presence of both the bromine atom and the aldehyde group on the oxazole ring. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrNO2/c1-3-4(2-8)5(6)7-9-3/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIVAGRJEOXTGFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)Br)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1544924-82-4 |
Source
|
Record name | 3-bromo-5-methyl-1,2-oxazole-4-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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